5-Acetamido-2-nitro-3-sulfanylbenzoic acid
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Overview
Description
5-Acetamido-2-nitro-3-sulfanylbenzoic acid is an aromatic compound characterized by the presence of acetamido, nitro, and sulfanyl groups attached to a benzoic acid core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-2-nitro-3-sulfanylbenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable aromatic precursor, followed by acylation and thiolation reactions. The nitration step introduces the nitro group, while the acylation step adds the acetamido group. The final thiolation step introduces the sulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-2-nitro-3-sulfanylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho or para to the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
5-Acetamido-2-nitro-3-sulfanylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Acetamido-2-nitro-3-sulfanylbenzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Acetamido-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a sulfanyl group.
5-Acetamido-2-nitrobenzoic acid: Lacks the sulfanyl group but has similar acetamido and nitro groups.
Uniqueness
5-Acetamido-2-nitro-3-sulfanylbenzoic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. This makes it a valuable compound for specific applications where these properties are desired .
Properties
CAS No. |
62486-51-5 |
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Molecular Formula |
C9H8N2O5S |
Molecular Weight |
256.24 g/mol |
IUPAC Name |
5-acetamido-2-nitro-3-sulfanylbenzoic acid |
InChI |
InChI=1S/C9H8N2O5S/c1-4(12)10-5-2-6(9(13)14)8(11(15)16)7(17)3-5/h2-3,17H,1H3,(H,10,12)(H,13,14) |
InChI Key |
IMAKYYBPHOFBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)S)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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